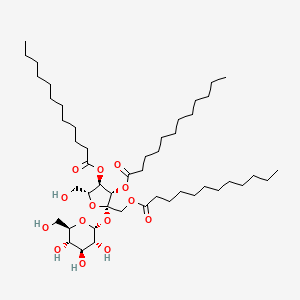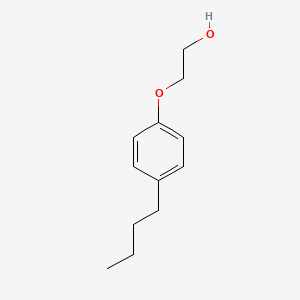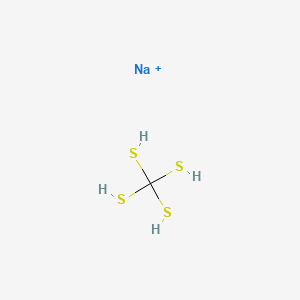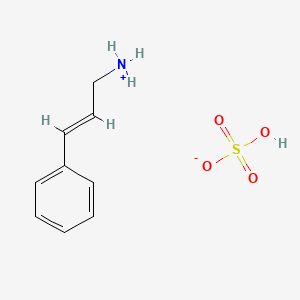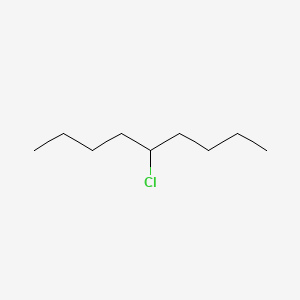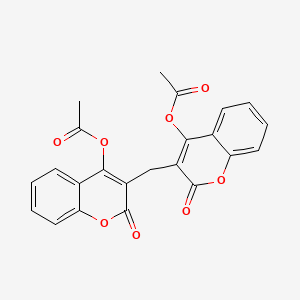
2H-1-Benzopyran-2-one, 3,3'-methylenebis(4-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzopyran core and acetyloxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-hydroxy-)
- 2H-1-Benzopyran-2-one, 3-methyl-
- 2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-
Uniqueness
What sets 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- apart from similar compounds is its specific functional groups and the resulting chemical properties
Propiedades
Número CAS |
64191-17-9 |
|---|---|
Fórmula molecular |
C23H16O8 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
[3-[(4-acetyloxy-2-oxochromen-3-yl)methyl]-2-oxochromen-4-yl] acetate |
InChI |
InChI=1S/C23H16O8/c1-12(24)28-20-14-7-3-5-9-18(14)30-22(26)16(20)11-17-21(29-13(2)25)15-8-4-6-10-19(15)31-23(17)27/h3-10H,11H2,1-2H3 |
Clave InChI |
XKIMLHWIWZLKOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=C(C4=CC=CC=C4OC3=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



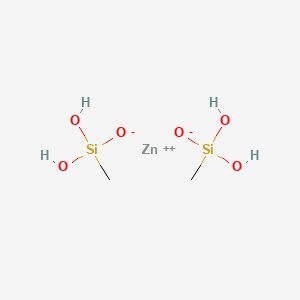
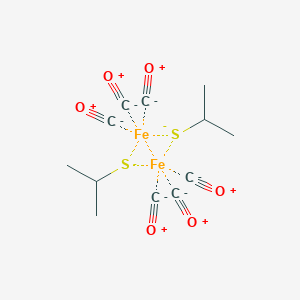

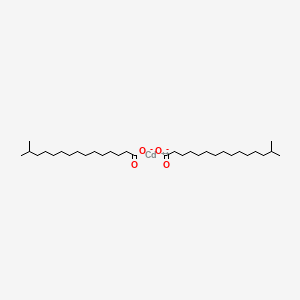
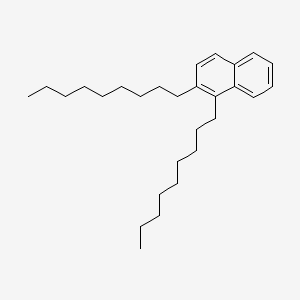


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
